Formyltetrathiafulvalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formyltetrathiafulvalene typically involves the formylation of tetrathiafulvalene. One common method includes the use of diisopropylamine as a base, followed by the addition of formylating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Formyltetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are crucial for its application in organic electronics.
Reduction: The compound can also be reduced, although this is less common compared to oxidation.
Substitution: this compound can participate in substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under mild conditions to preserve the integrity of the tetrathiafulvalene core.
Major Products:
Oxidation: Radical cations and dications.
Reduction: Reduced this compound.
Substitution: Substituted derivatives with modified electronic properties.
Scientific Research Applications
Formyltetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including covalent organic frameworks for iodine capture.
Biology: Its redox properties make it a candidate for biological sensors and electron transfer studies.
Mechanism of Action
The mechanism by which formyltetrathiafulvalene exerts its effects is primarily through its redox activity. The compound can donate and accept electrons, making it an excellent candidate for applications requiring electron transfer. The molecular targets and pathways involved include interactions with various electron acceptors and donors, facilitating charge transfer processes in electronic devices .
Comparison with Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron donor properties.
4-Methoxymethyltetrathiafulvalene: A derivative with enhanced solubility and stability.
Uniqueness: Formyltetrathiafulvalene stands out due to the presence of the formyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics and functionalization potential.
Properties
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJHQJARYXJFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321053 | |
Record name | Formyltetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68128-94-9 | |
Record name | NSC369045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formyltetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Formyltetrathiafulvalene such a useful building block in organic synthesis?
A1: this compound possesses an aldehyde group, which is a highly reactive functional group allowing for easy chemical modification. This enables the synthesis of a wide variety of Tetrathiafulvalene (TTF) derivatives with tailored properties. For example, it can undergo Wittig-Horner reactions with phosphonate esters to yield conjugated TTF dimers [] or react with 4-picolyltriphenylphosphonium chloride hydrochloride to yield 4-[2-tetrathiafulvalenyl-ethenyl]pyridine [].
Q2: Can you give an example of how this compound is used to create molecules with interesting electrochemical properties?
A2: In a study published by [], researchers synthesized a series of conjugated hybrid Tetrathiafulvalene dimers using this compound as a starting material. These dimers exhibited interesting electrochemical behavior, with intramolecular electronic interactions observed between the TTF unit and the attached conjugated system. This demonstrates the potential of this compound in constructing materials with tunable electronic properties for applications in organic electronics.
Q3: Are there any studies exploring the coordination chemistry of this compound?
A3: Yes, [] describes the synthesis of an imine-bridged pyridyltetrathiafulvalene ligand derived from this compound. This ligand was coordinated to a copper(II) center, demonstrating the potential of this compound derivatives in building blocks for the development of π-d systems.
Q4: What are some of the analytical techniques used to characterize this compound and its derivatives?
A4: this compound and its derivatives are often characterized using a combination of techniques, including:
- UV/Vis spectroscopy: Studies the absorption and transmission of light in the ultraviolet-visible range, providing information about electronic transitions within a molecule [].
- Cyclic Voltammetry (CV): An electrochemical technique used to study the oxidation and reduction potentials of molecules, giving insights into their electron transfer properties [, ].
- X-ray diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, angles, and molecular packing [].
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